Niguldipine hydrochloride, (+/-)-
Overview
Description
Niguldipine hydrochloride, also known as (+/-)-Niguldipine, is a calcium channel blocker drug (CCB) with alpha-1-adrenergic antagonist properties . It has the molecular formula C36H40ClN3O6 . The more active enantiomer of Niguldipine hydrochloride is S(+)-Niguldipine hydrochloride .
Molecular Structure Analysis
The molecular structure of Niguldipine hydrochloride is characterized by its IUPAC name: 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . Its molecular weight is 646.2 g/mol .Physical And Chemical Properties Analysis
Niguldipine hydrochloride has a molecular weight of 646.2 g/mol . Its molecular formula is C36H40ClN3O6 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Neuropharmacological Applications :
- Niguldipine effectively differentiates between α1-adrenoceptor-mediated inositol phosphate accumulation and cyclic AMP potentiation in rat cerebral cortex slices, with (+)-niguldipine being 100 times more potent than (-)-niguldipine (Robinson & Kendall, 1990).
- It increases cytoplasmic free calcium concentration in mouse thymocytes, showing a slightly stereospecific effect, with (-)-niguldipine being more effective than its (+)-enantiomer (Drozd & Gietzen, 1990).
- Niguldipine blocks both T-type and L-type calcium currents in atrial myocytes, with (+)-niguldipine being more potent in blocking both currents (Romanin et al., 1992).
Cardiovascular and Smooth Muscle Applications :
- The drug modulates calcium and potassium currents in vascular smooth muscle cells, contributing to vasodilatation, with greater sensitivity to the latter effect (Klöckner & Isenberg, 1989).
- It blocks alpha 1A-adrenoceptors, offering potential new treatment for hypertension (Graziadei et al., 1989).
- Niguldipine-HC1 has a slower onset and longer duration of hypotensive action compared to nitrendipine, suggesting its use in treating hypertension (Sanders et al., 1988).
Potential in Treating Epilepsy and Other Neurological Disorders :
- It impairs the protective action of carbamazepine and phenobarbital in mice, indicating potential interactions in epilepsy treatment (Borowicz et al., 1997).
- Nimodipine, a related compound, has been shown to facilitate associative learning in aging rabbits, suggesting its potential in treating age-related learning deficits (Deyo et al., 1989).
Pharmacokinetic Studies and Challenges :
- Niguldipine's unique combination of L-type calcium channel blockage and alpha 1-adrenolytic activity can be effectively studied in radioligand-binding assays, overcoming challenges like plastic-ware adsorption and membrane partitioning (Graziadei et al., 1989).
- A method has been developed for determining trace levels of niguldipine in urine and blood samples, essential for pharmacokinetic studies (Stubauer & Obendorf, 1996).
Mechanism of Action
properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119934-51-9 | |
Record name | Niguldipine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.